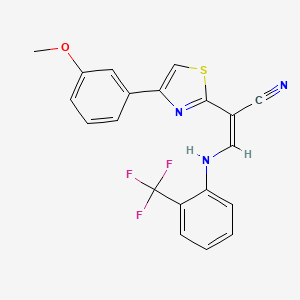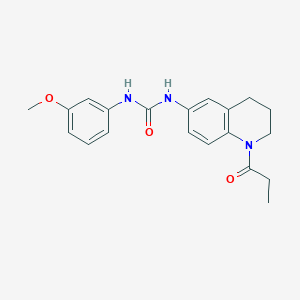
1-(3-Methoxyphenyl)-3-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Methoxyphenyl)-3-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)urea is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of urea derivatives and has been found to exhibit significant biological activity.
Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation of Derivatives
A series of novel compounds with primaquine and substituted benzene moieties, connected by urea or bis-urea functionalities, were synthesized and evaluated for their biological activity. These compounds showed notable antiproliferative effects against various cancer cell lines, especially against breast carcinoma MCF-7 cell line. The compounds demonstrated high antioxidant activity and moderate antimicrobial activity, indicating potential for development into breast carcinoma drugs and for their use in antioxidant therapies (Perković et al., 2016).
Methodologies in Chemical Synthesis
Research into the synthesis of novel 1-methoxy-3,4-dihydropyrimidin-2(1H)-ones via a Biginelli-type reaction demonstrates the chemical versatility and potential pharmaceutical applications of methoxy-substituted compounds. This synthesis approach provides a pathway for creating a variety of derivatives with potential biological activities (Kolosov et al., 2015).
Antagonistic Properties on Adenosine Receptors
Isoquinoline and quinazoline urea derivatives have been found to bind to human adenosine A(3) receptors, with specific derivatives showing potent antagonist activity. This highlights the potential therapeutic applications of such compounds in the modulation of adenosine receptor-mediated physiological processes (van Muijlwijk-Koezen et al., 2000).
Application in Tubulin Polymerization Inhibition
Methoxy-substituted 3-formyl-2-phenylindoles, related to the chemical structure of interest, have been investigated for their ability to inhibit tubulin polymerization. This mechanism is a key target for anticancer therapies, suggesting that derivatives of 1-(3-Methoxyphenyl)-3-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)urea might offer valuable insights into the design of new anticancer agents (Gastpar et al., 1998).
Fluorescent Labeling and Biological Analysis
The development of novel fluorophores for biomedical analysis, including 6-Methoxy-4-quinolone, demonstrates the utility of methoxy-substituted compounds in creating effective tools for research and diagnostic purposes. These compounds exhibit strong fluorescence in a wide pH range, making them suitable for various applications in biological and chemical analysis (Hirano et al., 2004).
Propiedades
IUPAC Name |
1-(3-methoxyphenyl)-3-(1-propanoyl-3,4-dihydro-2H-quinolin-6-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3/c1-3-19(24)23-11-5-6-14-12-16(9-10-18(14)23)22-20(25)21-15-7-4-8-17(13-15)26-2/h4,7-10,12-13H,3,5-6,11H2,1-2H3,(H2,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJTWZQAHTWKHCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCCC2=C1C=CC(=C2)NC(=O)NC3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methoxyphenyl)-3-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-fluorophenyl)-N-{2-[6-methyl-3-(methylsulfanyl)-1,2,4-triazin-5-yl]vinyl}amine](/img/structure/B2449990.png)
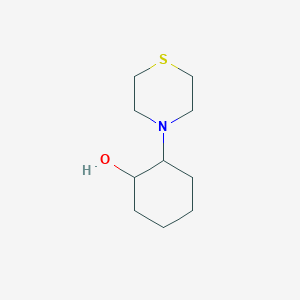
![2-{[3-(2,6-Dichlorophenyl)acryloyl]amino}benzamide](/img/structure/B2449993.png)
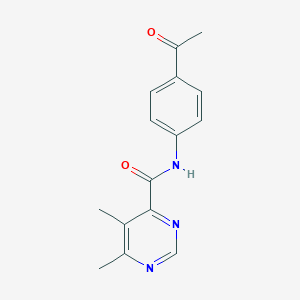

![2-Amino-2-[3-(2-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2449997.png)
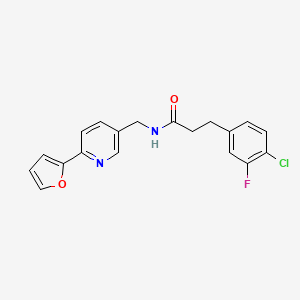
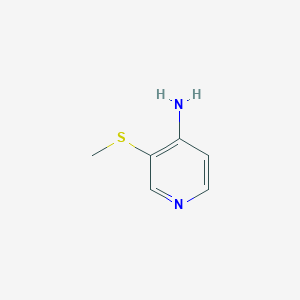
![Pyrazolo[1,5-a]pyridin-5-ylmethanamine](/img/structure/B2450000.png)
![N-Ethyl-N-[2-[2-fluoro-5-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)anilino]-2-oxoethyl]prop-2-enamide](/img/structure/B2450001.png)
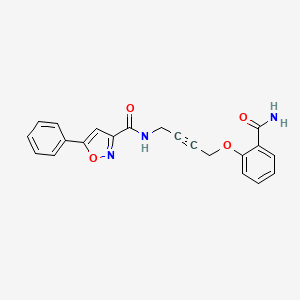
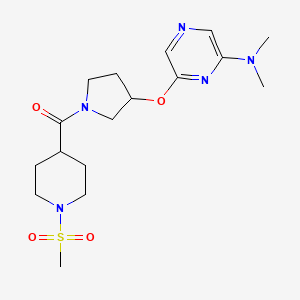
![N-cycloheptyl-1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B2450006.png)
